Ethylargininoate acetamidomethionamide
Description
Ethylargininoate acetamidomethionamide is a synthetic compound hypothesized to combine structural motifs from arginine and methionine derivatives. The ethylated arginine moiety may enhance metabolic stability, while the acetamidomethionamide group could influence solubility or binding affinity. Current understanding is derived from structural parallels with well-studied aminoindane derivatives and related synthetic amines (e.g., 2-aminoindane hydrochloride) .
Properties
CAS No. |
1000617-88-8 |
|---|---|
Molecular Formula |
C15H29N5O4S |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C15H29N5O4S/c1-4-24-14(23)12(6-5-8-18-15(16)17)20-13(22)11(7-9-25-3)19-10(2)21/h11-12H,4-9H2,1-3H3,(H,19,21)(H,20,22)(H4,16,17,18)/t11-,12-/m0/s1 |
InChI Key |
XOUOKAFQPWVXEV-RYUDHWBXSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethylargininoate acetamidomethionamide involves the reaction of L-arginine with N-acetyl-L-methionine, followed by esterification with ethanol. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
Ethylargininoate acetamidomethionamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Ethylargininoate acetamidomethionamide has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis and studies involving amino acid derivatives.
Biology: The compound is studied for its role in promoting collagen synthesis and improving skin elasticity.
Medicine: Research is ongoing to explore its potential in wound healing and anti-aging treatments.
Industry: It is used in the formulation of cosmetic products aimed at reducing the appearance of fine lines and wrinkles
Mechanism of Action
The mechanism of action of ethylargininoate acetamidomethionamide involves its interaction with skin cells to promote collagen synthesis. It targets specific molecular pathways that regulate skin elasticity and firmness. The compound’s ability to protect the skin from external influences is attributed to its interaction with cellular receptors and enzymes involved in skin health .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Ethylargininoate acetamidomethionamide shares key features with aminoindane-based compounds, such as:
- Aromatic or heterocyclic cores: Unlike aminoindanes (e.g., 2-aminoindane), which feature a fused benzene ring system, this compound likely adopts a linear or branched conformation due to its amino acid-derived backbone .
- Functional groups: The presence of ethylated amino and amide groups aligns with modifications seen in bioactive amines like SU-8629 (2-aminoindane HCl), which enhance receptor binding and metabolic resistance .
Table 1: Structural Comparison
| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol)* |
|---|---|---|---|
| This compound | Amino acid derivative | Ethylarginine, acetamidomethionamide | ~350 (estimated) |
| 2-Aminoindane HCl (SU-8629) | Benzocycloalkane | Primary amine, HCl salt | 169.6 |
| 2-Aminoindan derivatives | Indane ring | Varied substitutions (e.g., methyl) | 135–200 |
*Molecular weights for this compound are theoretical; others sourced from literature .
Pharmacological Activity
Analgesic and CNS Effects
- 2-Aminoindane HCl (SU-8629): Demonstrated potent non-narcotic analgesic activity in animal models, with efficacy comparable to morphine but without respiratory depression .
- The ethylated arginine group may inhibit nitric oxide synthase (NOS), analogous to arginine analogs, while the methionine-derived moiety could influence sulfur-based redox pathways .
Receptor Binding and Selectivity
Aminoindanes exhibit affinity for adrenergic and dopaminergic receptors, contributing to stimulant or sedative effects . This compound’s larger size and polar groups may limit blood-brain barrier penetration, reducing CNS activity compared to smaller amines like 2-aminoindane HCl .
Table 2: Pharmacological Profiles
| Compound | Analgesic Potency* | Receptor Targets | CNS Penetration |
|---|---|---|---|
| 2-Aminoindane HCl | High (ED₅₀: 5 mg/kg) | Adrenergic, dopaminergic | High |
| This compound | Unknown | Hypothesized: NOS, redox | Low (predicted) |
*Data from rodent studies for SU-8629 ; Ethylargininoate data inferred.
Molecular Conformation and Bioactivity
Kier’s seminal work on molecular conformation highlights that bioactive amines require specific spatial arrangements to interact with receptors . For example:
- 2-Aminoindane derivatives: Optimal activity occurs when the amine group is positioned para to the indane ring’s bridgehead, enabling π-π stacking with receptor sites .
- This compound: Its extended structure may favor interactions with extracellular enzymes or membrane-bound receptors rather than central targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
